1-Methyl-4-phenyl-5-aminopyrazole

Catalog No.
S1908839
CAS No.
30823-52-0
M.F
C10H11N3
M. Wt
173.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-4-phenyl-5-aminopyrazole

CAS Number

30823-52-0

Product Name

1-Methyl-4-phenyl-5-aminopyrazole

IUPAC Name

2-methyl-4-phenylpyrazol-3-amine

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

InChI

InChI=1S/C10H11N3/c1-13-10(11)9(7-12-13)8-5-3-2-4-6-8/h2-7H,11H2,1H3

InChI Key

FPQCXVQVDKKHAD-UHFFFAOYSA-N

SMILES

CN1C(=C(C=N1)C2=CC=CC=C2)N

Canonical SMILES

CN1C(=C(C=N1)C2=CC=CC=C2)N
  • Organic Synthesis

    The presence of the pyrazole ring, a five-membered heterocyclic compound, indicates 1-Methyl-4-phenyl-5-aminopyrazole might serve as a building block in organic synthesis for the creation of more complex molecules. Pyrazoles are known for their diverse applications in medicinal chemistry and materials science .

  • Medicinal Chemistry

    The amine and aromatic groups within the molecule offer possibilities for further functionalization, potentially leading to drug candidates. Pyrazole derivatives have been explored for their anti-inflammatory, analgesic, and anticonvulsant properties .

  • Material Science

    The aromatic ring and heterocyclic structure could be of interest for researchers investigating the development of functional materials. Some pyrazole-based materials exhibit promising properties for applications in organic electronics and photovoltaics .

1-Methyl-4-phenyl-5-aminopyrazole is a compound belonging to the pyrazole family, characterized by a methyl group at the 1-position, a phenyl group at the 4-position, and an amino group at the 5-position of the pyrazole ring. This structure contributes to its unique chemical properties and biological activities.

The reactivity of 1-methyl-4-phenyl-5-aminopyrazole is largely influenced by its functional groups. The amino group at the 5-position is highly nucleophilic, making it a reactive site for various electrophiles. Common reactions include:

  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
  • Condensation Reactions: It can undergo condensation with carbonyl compounds to form imines or other derivatives.
  • Cyclization: The compound can react with bielectrophiles, leading to cyclization and the formation of fused heterocycles .

1-Methyl-4-phenyl-5-aminopyrazole has garnered interest for its potential biological activities, particularly in medicinal chemistry. It has been studied for:

  • Anticancer Properties: Some derivatives of aminopyrazoles exhibit significant anticancer activity by inhibiting tubulin polymerization and arresting the cell cycle in specific phases .
  • Anti-inflammatory Effects: Certain studies indicate that compounds in this class can inhibit inflammatory pathways, demonstrating potential as anti-inflammatory agents .

The synthesis of 1-methyl-4-phenyl-5-aminopyrazole typically involves several approaches:

  • Condensation of β-Ketonitriles with Hydrazines: This method involves the reaction of β-ketonitriles with hydrazines, leading to the formation of aminopyrazoles through cyclization processes .
  • Mechanochemical Methods: Recent advancements have introduced mechanochemical techniques that facilitate the synthesis of pyrazole derivatives under mild conditions, often yielding high purity and efficiency .
  • Ionic Liquid-Assisted Synthesis: Utilizing ionic liquids as solvents can enhance reaction rates and improve yields while minimizing environmental impact .

The applications of 1-methyl-4-phenyl-5-aminopyrazole span various fields:

  • Pharmaceuticals: Its derivatives are being explored as potential drug candidates for cancer and inflammatory diseases due to their biological activities.
  • Agricultural Chemistry: Compounds in this class may also have applications in agrochemicals, particularly as pesticides or herbicides .

Interaction studies involving 1-methyl-4-phenyl-5-aminopyrazole focus on its binding affinity and mechanism of action:

  • Docking Studies: Computational studies have been performed to understand how these compounds interact with target proteins, such as tubulin, revealing insights into their mechanism as anticancer agents .
  • In Vivo Studies: Research has indicated that some derivatives effectively reduce inflammation and tumor growth in animal models, highlighting their therapeutic potential .

Several compounds share structural similarities with 1-methyl-4-phenyl-5-aminopyrazole. Here’s a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsBiological Activity
3-Amino-pyrazoleAmino group at position 3Anticancer activity
4-Amino-pyrazoleAmino group at position 4Anti-inflammatory properties
5-Amino-pyrazoleAmino group at position 5Antioxidant activity
1-MethylpyrazoleMethyl group at position 1Neuroprotective effects

The unique combination of a methyl group at position one and a phenyl ring at position four in 1-methyl-4-phenyl-5-aminopyrazole distinguishes it from these similar compounds, potentially enhancing its pharmacological profile.

Early Synthetic Approaches

The synthesis of aminopyrazoles dates to the late 19th century, with initial methods relying on cyclocondensation reactions between hydrazines and 1,3-dielectrophilic precursors. The Knorr pyrazole synthesis, developed in 1883, laid the groundwork for accessing substituted pyrazoles, though early efforts faced challenges in regioselectivity. By the mid-20th century, advances in understanding the reactivity of α,β-unsaturated nitriles enabled targeted synthesis of 5-aminopyrazoles. For example, the reaction of hydrazines with cyanocarboimidates under basic conditions emerged as a reliable route to 1-methyl-4-phenyl-5-aminopyrazole derivatives.

Modern Methodologies

Recent innovations include transition metal-catalyzed C–H functionalization, which allows direct modification of the aminopyrazole core. Palladium-catalyzed arylation at the C4 position has been demonstrated to enhance structural diversity while preserving the amino functionality. Additionally, microwave-assisted cyclization techniques have reduced reaction times from hours to minutes, improving yields for derivatives such as 1-methyl-4-phenyl-5-aminopyrazole.

Molecular Structure and Conformational Analysis

1-Methyl-4-phenyl-5-aminopyrazole is a heterocyclic compound characterized by a five-membered pyrazole ring containing two adjacent nitrogen atoms at positions 1 and 2 [1] [2]. The molecular structure consists of three key substituents: a methyl group attached to nitrogen at position 1, a phenyl ring at position 4, and an amino group at position 5 [1] [2]. The compound possesses the molecular formula C₁₀H₁₁N₃ with a molecular weight of 173.21 g/mol [1] [2] [3].

The structural identity can be confirmed through various chemical identifiers. The SMILES notation is CN1C(=C(C=N1)C2=CC=CC=C2)N, while the InChI string is InChI=1S/C10H11N3/c1-13-10(11)9(7-12-13)8-5-3-2-4-6-8/h2-7H,11H2,1H3 [1] [2]. The InChI Key FPQCXVQVDKKHAD-UHFFFAOYSA-N provides a unique identifier for this compound [1] [2].

The conformational behavior of pyrazole derivatives involves consideration of the planar aromatic pyrazole ring system and the rotational freedom around the C₄-phenyl bond [4]. The phenyl substituent at position 4 can adopt various conformations relative to the pyrazole plane, influenced by steric interactions and electronic effects [4]. Computational studies on related aminopyrazole derivatives indicate that conformational preferences are governed by intramolecular interactions and crystal packing forces [5] [4].

Physicochemical Properties

Solubility Profile and Partition Coefficients

The compound exhibits moderate lipophilicity with a calculated logarithmic partition coefficient (LogP) of 1.67 [2] [3]. This value indicates balanced partitioning between polar and nonpolar phases, suggesting moderate solubility in both aqueous and organic solvents [6] [7]. The presence of the amino group at position 5 enhances hydrogen bonding capability, potentially improving aqueous solubility compared to non-amino substituted pyrazoles [6].

The topological polar surface area (TPSA) is calculated as 43.84 Ų [2] [3], which is below the typical threshold of 90 Ų associated with good membrane permeability. The compound contains one hydrogen bond donor (the amino group) and three hydrogen bond acceptors (the two pyrazole nitrogens and the amino nitrogen) [2] [3]. This hydrogen bonding profile contributes to moderate water solubility while maintaining sufficient lipophilicity for membrane transport [7].

Melting Point and Thermal Characteristics

Specific melting point data for 1-methyl-4-phenyl-5-aminopyrazole is not available in the current literature. However, the closely related compound 5-amino-3-methyl-1-phenylpyrazole, which differs only in the position of the methyl substituent, exhibits a melting point range of 114-117°C [8] [9]. The predicted boiling point for the target compound is 343.9 ± 30.0°C at standard atmospheric pressure [3].

The compound exists as a solid at room temperature [1] [6], consistent with the molecular weight and intermolecular interactions expected for substituted aminopyrazoles. The thermal stability is influenced by the aromatic pyrazole core and the substitution pattern, with the amino group potentially forming intermolecular hydrogen bonds that affect the melting behavior [10].

Acid-Base Behavior and pKa Values

The predicted pKa value for 1-methyl-4-phenyl-5-aminopyrazole is 3.79 ± 0.10 [3]. This relatively low pKa indicates that the compound behaves as a weak base, with the amino group being the primary basic site. The electron-withdrawing effect of the pyrazole ring system and the phenyl substituent reduces the basicity compared to aliphatic amines [3].

The acid-base behavior is influenced by the electronic environment of the amino group. The conjugation with the pyrazole ring system and the presence of the phenyl substituent at position 4 contribute to the decreased basicity. At physiological pH (7.4), the compound would exist predominantly in its neutral form, which affects its pharmacokinetic properties and membrane permeability [3].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

2.3.1.1. ¹H Nuclear Magnetic Resonance Spectral Features

¹H Nuclear Magnetic Resonance spectroscopy provides detailed information about the hydrogen environments in 1-methyl-4-phenyl-5-aminopyrazole. Based on spectroscopic studies of related aminopyrazole compounds, characteristic chemical shift patterns can be identified [11] [12] [13].

The methyl group attached to nitrogen-1 typically appears as a singlet around 3.8-4.0 ppm due to the deshielding effect of the adjacent nitrogen atom [11] [12]. The phenyl ring protons are expected to appear in the aromatic region between 7.2-7.6 ppm, showing the characteristic multipicity patterns for monosubstituted benzene derivatives [11] [12].

The pyrazole ring proton at position 3 (H-3) appears as a singlet, typically around 7.5-8.0 ppm, reflecting the electron-deficient nature of the pyrazole ring [14] [15]. The amino group protons appear as a broad singlet around 5.0-6.0 ppm, which may be exchange-broadened depending on the solvent and temperature conditions [11] [12].

2.3.1.2. ¹³C Nuclear Magnetic Resonance Spectral Analysis

¹³C Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the molecule. The pyrazole ring carbons show characteristic chemical shifts that reflect their electronic environments [11] [12] [16].

The carbon at position 5 (C-5), bearing the amino substituent, typically appears around 145-155 ppm [11] [12]. The carbon at position 4 (C-4), substituted with the phenyl group, resonates around 100-110 ppm [11] [12]. The carbon at position 3 (C-3) appears in the range of 120-130 ppm [11] [12].

The phenyl ring carbons display typical aromatic chemical shifts between 125-140 ppm, with the ipso carbon (directly attached to the pyrazole) potentially showing slight upfield or downfield shifts depending on the electronic influence of the pyrazole ring [11] [12]. The N-methyl carbon appears around 35-40 ppm, characteristic of N-alkyl substitution in heterocyclic systems [11] [12].

2.3.1.3. 2D Nuclear Magnetic Resonance Techniques for Structural Confirmation

Two-dimensional Nuclear Magnetic Resonance techniques provide crucial connectivity information for structural elucidation [17] [18] [19]. Correlation Spectroscopy (COSY) experiments reveal ¹H-¹H coupling relationships, confirming the aromatic spin system of the phenyl substituent and establishing connectivity patterns within the molecule [19].

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded ¹H and ¹³C nuclei, providing unambiguous assignment of carbon-hydrogen pairs [19] [20]. This technique is particularly valuable for distinguishing between different aromatic carbons and their corresponding protons [20].

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals long-range ¹H-¹³C connectivities across two to three bonds [18] [19]. This technique is essential for confirming the substitution pattern on the pyrazole ring and establishing the connectivity between the phenyl group and the pyrazole core [18]. Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about spatial relationships between protons, particularly useful for confirming the relative positions of substituents [17] [5].

Infrared Spectroscopy

Infrared spectroscopy provides characteristic vibrational information for functional group identification in 1-methyl-4-phenyl-5-aminopyrazole [11] [21]. The amino group exhibits characteristic N-H stretching vibrations typically appearing as two bands around 3300-3500 cm⁻¹, corresponding to symmetric and antisymmetric stretching modes [11] [21].

The aromatic C-H stretching vibrations appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methyl group occurs around 2800-3000 cm⁻¹ [11] [21]. The aromatic C=C and C=N stretching vibrations are observed in the 1400-1600 cm⁻¹ region, with the pyrazole ring showing characteristic bands around 1500-1580 cm⁻¹ [11] [21].

The C-N stretching vibrations appear around 1200-1300 cm⁻¹, while aromatic C-H out-of-plane bending vibrations occur in the 700-900 cm⁻¹ region [11] [21]. The fingerprint region below 1500 cm⁻¹ provides detailed information about the molecular framework and substitution patterns [21].

Ultraviolet-Visible Spectroscopic Properties

Ultraviolet-visible spectroscopy reveals the electronic transitions in 1-methyl-4-phenyl-5-aminopyrazole. The compound exhibits characteristic absorption bands arising from π→π* transitions in the aromatic systems [21] [22]. The pyrazole ring contributes to absorption in the 240-280 nm region, while the phenyl substituent extends the conjugation and may shift absorption maxima to longer wavelengths [22].

The amino group at position 5 can participate in electron donation to the pyrazole ring system, potentially affecting the electronic spectrum through charge transfer interactions [22]. The presence of both electron-donating (amino) and electron-withdrawing (pyrazole ring) groups creates an electronic system that may exhibit solvatochromic effects [22].

Mass Spectrometric Analysis

Mass spectrometry provides molecular weight confirmation and fragmentation patterns for structural elucidation [23] [13]. The molecular ion peak appears at m/z 173, corresponding to the molecular weight of 1-methyl-4-phenyl-5-aminopyrazole [23].

Characteristic fragmentation patterns include loss of the amino group (M-16), loss of the methyl group (M-15), and various fragmentations of the phenyl substituent [23] [13]. The base peak often corresponds to the phenyl cation (m/z 77) or tropylium ion (m/z 91), reflecting the stability of these aromatic fragments [23].

Electrospray ionization mass spectrometry can provide information about protonation behavior, with the compound readily forming [M+H]⁺ ions at m/z 174 under positive ion conditions [13]. The fragmentation patterns provide valuable structural confirmation and can distinguish between constitutional isomers [23] [13].

Crystallographic Studies

Crystal Structure Determination

While specific crystallographic data for 1-methyl-4-phenyl-5-aminopyrazole is not available in the current literature, studies on related aminopyrazole compounds provide insights into the expected structural features [10] [24] [25]. Aminopyrazoles typically crystallize in common space groups with the pyrazole ring maintaining planarity [10] [24].

The crystal structure determination involves single crystal X-ray diffraction analysis, revealing bond lengths, bond angles, and molecular geometry [10] [24]. The pyrazole ring exhibits typical aromatic bond lengths with N-N distances around 1.35-1.40 Å and C-N distances in the range of 1.32-1.38 Å [10] [24].

The phenyl substituent at position 4 may adopt various orientations relative to the pyrazole plane, with the dihedral angle depending on crystal packing forces and intramolecular interactions [24] [25]. The amino group geometry shows typical pyramidal coordination with N-H bond lengths around 0.86-0.90 Å [10] [24].

Molecular Packing and Intermolecular Interactions

Molecular packing in aminopyrazole crystals is dominated by hydrogen bonding interactions involving the amino group [10] [24] [25]. The NH₂ group can act as both hydrogen bond donor and acceptor, forming networks that stabilize the crystal structure [25].

N-H···N hydrogen bonds between amino groups and pyrazole nitrogens are common, with typical distances around 2.8-3.2 Å [24] [25]. Additional weak interactions include C-H···N contacts and π-π stacking interactions between aromatic rings [24] [25].

Hirshfeld surface analysis of related compounds reveals that O···H, C···H, and N···H contacts make the most significant contributions to crystal packing [25]. The molecular geometry and intermolecular interactions influence the physical properties such as melting point and solubility [10] [24].

Computational and Theoretical Studies

Molecular Orbital Analysis

Molecular orbital analysis provides insights into the electronic structure and reactivity of 1-methyl-4-phenyl-5-aminopyrazole [26] [16] [27]. The Highest Occupied Molecular Orbital (HOMO) is typically localized on the amino group and the pyrazole ring system, reflecting the electron-rich nature of these regions [28] [27].

The Lowest Unoccupied Molecular Orbital (LUMO) is generally distributed over the pyrazole ring and the phenyl substituent, indicating these regions as sites for electrophilic attack [28] [27]. The HOMO-LUMO energy gap provides information about the compound's chemical reactivity and potential biological activity [28] [27].

Frontier molecular orbital analysis reveals charge transfer characteristics within the molecule, with electron density migration from the amino group towards the pyrazole ring system [28]. This electronic distribution influences the compound's chemical behavior and potential interactions with biological targets [26] [27].

Density Functional Theory Investigations

Density Functional Theory (DFT) calculations provide detailed information about molecular geometry, electronic properties, and vibrational characteristics [16] [29] [22]. B3LYP and M06-2X functionals with appropriate basis sets (6-311+G(d,p) or TZVP) are commonly employed for accurate predictions [16] [22].

DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy, typically within 0.02 Å for bond lengths and 2-3° for angles [16] [29]. The calculated vibrational frequencies, when scaled appropriately (typically by 0.96), show excellent agreement with experimental infrared spectra [22] [4].

Electronic properties such as ionization potential, electron affinity, and chemical hardness can be calculated from the frontier orbital energies [29] [28]. These parameters provide insights into the compound's chemical reactivity and potential for drug-receptor interactions [26] [29].

The development of reliable synthetic pathways for 1-methyl-4-phenyl-5-aminopyrazole has traditionally relied upon well-established methodologies that form the foundation of pyrazole chemistry. These classical approaches, while sometimes requiring longer reaction times and harsher conditions compared to modern techniques, continue to provide valuable synthetic routes due to their predictability and broad substrate scope.

Condensation of β-Ketonitriles with Hydrazines

The condensation of β-ketonitriles with hydrazines represents one of the most versatile and widely employed methods for synthesizing 5-aminopyrazole derivatives [1] [2]. This methodology involves the nucleophilic attack of hydrazine derivatives on the electrophilic nitrile carbon, followed by intramolecular cyclization to form the pyrazole ring. For 1-methyl-4-phenyl-5-aminopyrazole synthesis, the reaction typically employs β-ketonitriles bearing a phenyl substituent at the appropriate position [3].

The mechanism proceeds through initial formation of a hydrazone intermediate, which undergoes subsequent cyclization under acidic or neutral conditions [1]. The regioselectivity of this reaction is generally controlled by the nucleophilicity of the hydrazine nitrogen atoms, with the primary amino group preferentially attacking the most electrophilic position [1]. This method has demonstrated excellent yields ranging from 70-92% and provides high regioselectivity when appropriate reaction conditions are employed [3].

Recent studies have shown that optimization of reaction conditions, including temperature control and solvent selection, can significantly improve both yield and selectivity [4]. The use of tert-butoxide-assisted Claisen condensation followed by hydrazine addition has been reported to provide efficient access to 5-aminopyrazoles with yields consistently above 70% [1].

Cyclization of Hydrazones

The cyclization of hydrazones represents another fundamental approach for constructing the pyrazole framework [5]. This method involves the preparation of hydrazone intermediates from appropriate carbonyl compounds and hydrazines, followed by base-catalyzed cyclization to afford the desired pyrazole products [5]. The methodology is particularly valuable for cases where direct condensation approaches may be problematic due to competing side reactions.

The hydrazone cyclization approach typically requires elevated temperatures and basic conditions to promote ring closure [5]. While yields may vary depending on the substrate structure and reaction conditions, this method generally provides products in the 60-85% yield range [5]. The simplicity of the procedure and the availability of starting materials make this approach attractive for laboratory-scale synthesis.

Rearrangement Reactions

Ring-opening and rearrangement strategies have emerged as valuable alternatives for pyrazole synthesis, particularly when traditional condensation methods prove challenging [1]. The conversion of isoxazoles to pyrazoles through hydrazine-mediated ring-opening represents a notable example of this approach [1]. This transformation involves treatment of isoxazoles with hydrazine in dimethyl sulfoxide at 90°C, leading to ring-opening followed by ring-closing sequences that afford 3(5)-aminopyrazoles in good yields of 74-92% [1].

Similarly, the conversion of isothiazoles to pyrazoles has been demonstrated as an effective synthetic route [5]. The reaction involves addition of hydrazine to the electrophilic carbon of the isothiazole ring, followed by ring opening through carbon-sulfur bond cleavage and subsequent cyclization [5]. This methodology provides access to aminopyrazole derivatives with yields typically ranging from 65-80% [5].

The Knorr pyrazole synthesis, based on the condensation of hydrazine with 1,3-dicarbonyl derivatives, has also been employed for 4-aminopyrazole synthesis [1]. This classical method involves a two-step procedure starting with conversion of the 1,3-dicarbonyl compound to the corresponding oxime derivative, followed by annulation with hydrazine [1]. While yields are generally modest (21-25%), this method provides a reliable route to specific substitution patterns [1].

Modern Synthetic Approaches

Contemporary synthetic chemistry has witnessed significant advances in pyrazole synthesis through the application of modern methodologies that offer improved efficiency, selectivity, and environmental compatibility. These approaches leverage advanced catalytic systems, alternative energy sources, and innovative reaction design to overcome limitations associated with classical synthetic routes.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has revolutionized pyrazole synthesis by enabling new bond-forming reactions under mild conditions with excellent selectivity [6] [7]. Copper-catalyzed reactions have emerged as particularly valuable tools for pyrazole construction [6] [8]. Iron(III)-containing ionic liquids have been developed as efficient homogeneous catalysts for pyrazole synthesis through condensation of hydrazines with 1,3-diketone derivatives at room temperature [6]. These catalysts demonstrate excellent recyclability, maintaining activity through four cycles with yields of 90%, 88%, 84%, and 78% respectively [6].

Palladium-catalyzed direct carbon-hydrogen functionalization of aminopyrazoles has enabled efficient arylation reactions [1]. The reaction proceeds through a concerted metallation-deprotonation mechanism and provides arylated products in good yields when combined with aryl bromides [1]. Additionally, palladium catalysis has been employed for direct carbon-4 arylation of 5-aminopyrazoles using boronic acids in the presence of N-iodosuccinimide, achieving good yields through in situ formation of reactive intermediates [1].

The development of continuous-flow transition metal catalysis has further enhanced the efficiency and safety of pyrazole synthesis [9] [8]. Copper-catalyzed cycloaddition reactions between sydnones and terminal alkynes have been successfully implemented in continuous flow using silica-supported copper catalysts, providing 1,4-disubstituted pyrazoles in excellent yields [8]. This methodology offers significant advantages for scale-up applications, enabling production of practically useful quantities within 2-5 hours [8].

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating pyrazole formation while maintaining high yields and selectivity [10] [11]. The application of microwave irradiation enables dramatic reductions in reaction time compared to conventional heating methods [10]. Studies have demonstrated that microwave-assisted synthesis can reduce reaction times from 7-9 hours to 8-10 minutes while improving yields from 77% to 92% [10].

The enhanced reaction kinetics observed under microwave conditions are attributed to rapid and uniform heating, which promotes efficient molecular motion and increases the probability of productive collisions [11]. Microwave-assisted synthesis has been successfully applied to various pyrazole-forming reactions, including condensation reactions, cyclization processes, and multicomponent transformations [11].

Optimization of microwave parameters, including power settings, temperature control, and reaction time, is crucial for achieving optimal results [10]. Typical conditions involve microwave irradiation at 250-300 watts with temperature control between 80-150°C for periods ranging from 8-10 minutes [10]. The method has demonstrated broad substrate scope and functional group tolerance, making it applicable to diverse synthetic targets [11].

Ultrasound-Facilitated Reactions

Ultrasonic irradiation provides an alternative energy source for promoting pyrazole synthesis under mild conditions [12] [13]. The cavitation effects generated by ultrasound create localized high-temperature and high-pressure regions that enhance reaction rates without requiring extreme bulk conditions [13]. This approach has been successfully applied to multicomponent reactions for pyrazole synthesis, achieving high yields with significantly reduced reaction times [12].

Ultrasound-assisted synthesis of 1,5-disubstituted pyrazoles from α,β-unsaturated cyanoesters and phenylhydrazine has been reported using sodium ethoxide as base in the presence of 10 mol% copper(I) catalyst [12]. The reaction proceeds efficiently at 60°C under ultrasonic irradiation for 75-90 minutes, providing products in yields of 70-90% [12]. The enhanced reaction rates compared to conventional methods are attributed to improved mass transfer and increased reactive species formation under cavitation conditions [13].

The methodology demonstrates excellent functional group tolerance and has been extended to various substrate combinations [13]. The catalyst-free nature of some ultrasound-promoted reactions further enhances their environmental appeal and reduces costs associated with catalyst procurement and disposal [13].

Flow Chemistry Approaches

Continuous flow chemistry has emerged as a transformative technology for pyrazole synthesis, offering enhanced safety, improved process control, and simplified scale-up compared to traditional batch methods [9] [14]. Flow chemistry enables precise control of reaction parameters including temperature, pressure, residence time, and reagent stoichiometry, leading to improved reproducibility and product quality [9].

A unified continuous flow assembly line synthesis has been developed for highly substituted pyrazoles and pyrazolines [14]. This approach employs sequential reactor modules to perform diazoalkane formation, [3+2] cycloaddition, and subsequent functionalization reactions in a telescoped fashion [14]. The methodology enables synthesis of more than 30 azole derivatives with total residence times as short as 31.7 minutes, achieving production rates of 1.76 grams per hour [14].

The advantages of flow chemistry for pyrazole synthesis include enhanced safety when handling hazardous intermediates such as diazoalkanes, improved heat and mass transfer characteristics, and the ability to operate at elevated temperatures and pressures [9]. Continuous flow processes also facilitate real-time monitoring and control of reaction parameters, enabling rapid optimization and consistent product quality [15].

Multi-step continuous flow synthesis machines have been developed for the conversion of anilines to pyrazole products through four-step processes incorporating diazotization, reduction, hydrolysis, and cyclocondensation reactions [15]. These systems demonstrate the potential for automated synthesis of pyrazole libraries and efficient scale-up for manufacturing applications [15].

Solid-Phase Synthesis Techniques

Solid-phase synthesis has revolutionized the preparation of pyrazole libraries by enabling parallel synthesis, simplified purification procedures, and automated synthetic processes. These techniques are particularly valuable for medicinal chemistry applications where diverse compound collections are required for biological screening.

Resin-Supported Syntheses

Resin-supported synthesis provides a versatile platform for pyrazole construction through immobilization of key intermediates on polymer supports [16] [17]. Two primary strategies have been developed for solid-phase pyrazole synthesis: attachment through the pyrazole nitrogen atom or through pendant functional groups [16]. The first approach involves supporting an o-hydroxyacetophenone on Merrifield resin, followed by Vilsmeier-Haack formylation and cyclization with substituted hydrazines to afford pyrazole rings with two points of diversity [16].

Alternative strategies employ Wang resin as the solid support, enabling cleavage under mild acidic conditions to afford the final products [17]. The condensation of aromatic or aliphatic esters with resin-supported acetyl carboxylic acids, followed by cyclization with hydrazines, provides highly substituted pyrazoles in excellent yields and purities [17]. This general method allows control of regioisomer ratios and can be extended to related heterocycles such as isoxazoles [17].

The development of resin-bound β-ketoamides as starting materials has enabled efficient synthesis of 5-substituted amino pyrazoles [18]. This methodology utilizes readily accessible resin-immobilized precursors that undergo reaction with aryl- or alkylhydrazines in the presence of Lawesson's reagent to provide resin-bound 5-aminopyrazoles [18]. The products are subsequently liberated from the solid support by treatment with trifluoroacetic acid [18].

"Catch and Release" Methodologies

The "catch and release" approach represents an advanced strategy for solid-phase synthesis that combines the benefits of solution-phase chemistry with simplified purification [18]. This methodology involves capture of reactive intermediates on solid supports, followed by on-resin transformations and subsequent release of the final products [18]. Traceless linkers are often employed to ensure that no residual linking groups remain in the final products [18].

An efficient traceless "catch and release" strategy has been developed for trisubstituted pyrazoles and isoxazoles [18]. This approach enables synthesis of complex heterocyclic scaffolds while avoiding the limitations associated with traditional solid-phase methods such as reduced reaction rates and limited monitoring capabilities [18]. The methodology provides products in good yields with high purity, eliminating the need for extensive purification procedures [18].

Combinatorial Approaches

Combinatorial solid-phase synthesis enables rapid generation of diverse pyrazole libraries through parallel synthetic processes [19]. These approaches typically employ automated synthesis equipment and multiple reactor systems to produce hundreds or thousands of compounds simultaneously [19]. The methodology is particularly valuable for structure-activity relationship studies and lead optimization in drug discovery programs [20].

A comprehensive combinatorial library synthesis has been reported using rigid pyrazole scaffolds as core structures [19]. The approach employs 2 ketones, 35 carboxylic esters, and 41 hydrazines to generate a total of 11,760 compounds divided into 41 pyrazole sublibraries [19]. The synthesis utilizes sequential condensation and cyclization reactions to introduce molecular diversity at multiple positions [19].

Solid-phase synthesis of 1,5-diarylpyrazole-4-carboxamides has been developed with three diversity points for cannabinoid receptor ligand discovery [20]. The methodology involves acylation of resin-bound secondary amines with β-ketoesters, conversion to vinylogous amides, pyrazole formation with arylhydrazines, and final cleavage to afford libraries containing more than 1000 analogues [20].

Green Chemistry and Sustainable Synthetic Routes

The principles of green chemistry have become increasingly important in pyrazole synthesis, driving the development of environmentally benign methodologies that minimize waste generation, reduce energy consumption, and eliminate hazardous reagents. These approaches align with modern sustainability goals while maintaining synthetic efficiency and product quality.

Solvent-Free Synthesis

Solvent-free synthesis represents a fundamental approach to green chemistry by eliminating organic solvents that contribute to environmental pollution and waste generation [21] [22]. Mechanochemical activation through grinding and ball-milling has emerged as an effective technique for promoting pyrazole formation under solvent-free conditions [23]. These methods rely on mechanical energy to activate reactants and promote bond formation through direct contact between solid reagents [23].

A highly efficient solvent-free protocol has been developed for pyrazole synthesis through mixing of ethyl acetoacetate, hydrazine hydrate, aldehydes, and malononitrile in the absence of solvent [21]. The reaction proceeds through an exothermic process that provides sufficient energy for cyclization without external heating [21]. Products are obtained in yields comparable to solution-phase methods while eliminating solvent-related waste [21].

Microwave-assisted solvent-free synthesis has further enhanced the efficiency of these approaches [24]. The combination of mechanical mixing and microwave irradiation enables rapid heating of solid reactants, promoting efficient reaction completion in short time periods [24]. This methodology has been successfully applied to the synthesis of pyrazole derivatives through epoxide ring-opening reactions, achieving yields of 55-82% under optimized conditions [24].

Aqueous-Medium Reactions

Water represents the ideal solvent for green chemistry applications due to its non-toxicity, availability, and environmental compatibility [25] [26]. The development of water-compatible synthetic methods for pyrazole synthesis has been a major focus of green chemistry research [27] [28]. Aqueous-medium reactions often benefit from unique solvation effects and enhanced reaction rates due to hydrophobic interactions [28].

"On water" synthesis has been demonstrated as a highly effective approach for pyrazole construction [28]. This methodology involves reactions conducted on the surface of water rather than in homogeneous aqueous solution, leading to enhanced reaction rates and improved selectivity [28]. Semicarbazide hydrochloride has been employed as an alternative to toxic hydrazine for preparation of pyrazole-3-carboxylate derivatives under "on water" conditions [28].

Aqueous multicomponent reactions have been developed for efficient pyrazole synthesis using water as the sole solvent [25]. These reactions typically employ mild basic conditions and room temperature or gentle heating to promote cyclization [25]. Representative examples include glycine-catalyzed four-component reactions in water achieving yields of 85-94% in reaction times of 5-20 minutes [25].

Catalyst Recycling Strategies

Catalyst recycling represents a crucial aspect of sustainable synthesis, reducing both economic costs and environmental impact [29] [30]. Heterogeneous catalysts that can be easily separated and reused multiple times are particularly valuable for large-scale applications [29]. The development of robust, recyclable catalytic systems has been a major focus of green pyrazole synthesis research [30].

Cerium-proline complexes have been developed as highly efficient recyclable catalysts for pyrazole synthesis [29]. The catalyst [Ce(L-Pro)2]2(Oxa) demonstrates excellent activity for condensation reactions between 1,3-dicarbonyl compounds and phenylhydrazines, providing pyrazole products in high yields under mild conditions [29]. The heterogeneous nature of the catalyst enables easy separation by filtration and reuse for multiple cycles without significant loss of activity [29].

Tungstophosphoric acid has been employed as a recyclable catalyst for pyrazole synthesis in aqueous media [30]. This heteropolyacid catalyst promotes chemo- and regioselective condensation reactions at room temperature, achieving high yields while enabling catalyst recovery and reuse [30]. The water-soluble nature of the catalyst facilitates separation through precipitation or extraction methods [30].

Environmentally Benign Reagents

The replacement of hazardous reagents with environmentally benign alternatives is a key strategy for sustainable pyrazole synthesis [31]. This approach involves identification of safer reagents that provide equivalent synthetic utility while reducing toxicity and environmental impact [31]. Biocatalysts, organocatalysts, and naturally derived reagents are particularly attractive options [31].

Vitamin C (ascorbic acid) has been employed as an environmentally benign reducing agent in flow synthesis of pyrazoles [15]. This naturally occurring compound replaces traditional metal-based reducing agents while providing equivalent synthetic utility [15]. The use of vitamin C enables safer handling and simpler waste disposal compared to conventional reducing systems [15].

Hypervalent iodine reagents have emerged as environmentally benign alternatives to toxic metal oxidants [32]. These reagents demonstrate extensive application potential for pyrazole synthesis while offering improved safety profiles and reduced environmental impact [32]. The mild reaction conditions and high selectivity associated with hypervalent iodine chemistry make these reagents particularly attractive for pharmaceutical applications [32].

Regioselective Synthesis Strategies

Regioselectivity control represents one of the most challenging aspects of pyrazole synthesis, particularly when multiple substitution patterns are possible. The development of reliable methods for achieving high regioselectivity is crucial for accessing specific substitution patterns required for biological activity or material properties.

The regioselective synthesis of 1,3,4-trisubstituted pyrazoles has been achieved through careful control of reaction conditions and reagent selection [33]. Process optimization involving solvent effects, temperature control, and base selection can dramatically influence regioselectivity outcomes [33]. For example, reactions conducted in methanol provide 76% regioselectivity for the desired 1,3,4-substituted product compared to 23% in other solvents [33].

Cerium-catalyzed regioselective synthesis has been developed for pyrazoles from 1,2-diols through tandem oxidation and intermolecular ring cyclization [34]. This methodology provides 1,3-di- and 1,3,5-trisubstituted pyrazoles in moderate to excellent yields under mild conditions [34]. The reaction features broad substrate scope and good functional group tolerance while maintaining high regioselectivity [34].

Base-mediated [3+2] cycloaddition strategies have emerged as powerful tools for regioselective pyrazole synthesis [35]. The use of 2-alkynyl-1,3-dithianes and sydnones under basic conditions achieves efficient pyrazole construction with excellent regioselectivity [35]. This method demonstrates broad functional group tolerance and enables facile derivatization through the unique reactivity of the dithianyl group [35].

Scale-up Considerations and Process Chemistry

The transition from laboratory-scale synthesis to manufacturing scale presents unique challenges that require careful consideration of process parameters, safety requirements, and economic factors. Successful scale-up depends on thorough understanding of reaction mechanisms, heat and mass transfer characteristics, and potential safety hazards.

Batch Process Optimization

Batch process optimization involves systematic evaluation and improvement of reaction parameters to ensure consistent performance at increased scale [36]. Key considerations include heat transfer efficiency, mixing characteristics, temperature control, and reaction time optimization [37]. The synthesis of complex pyrazole intermediates often requires ten-step asymmetric processes utilizing simple starting materials capable of supporting commercial supply chains [36].

Critical process parameters must be carefully controlled during scale-up to maintain product quality and yield [37]. Temperature uniformity becomes increasingly challenging at larger scales due to heat transfer limitations, requiring specialized reactor designs and heat transfer systems [37]. Mixing efficiency is another crucial factor, as inadequate mixing can lead to concentration gradients and reduced reaction selectivity [37].

Risk evaluation and safety assessment are essential components of batch process development [37]. Comprehensive studies of thermal stability, reaction exothermicity, and potential decomposition pathways must be conducted to ensure safe operation at manufacturing scale [37]. The synthesis of energetic materials such as 3,5-diamino-1H-pyrazole requires particularly careful safety evaluation during scale-up [37].

Continuous Flow Manufacturing

Continuous flow manufacturing offers significant advantages over batch processing for large-scale pyrazole production [38] [15]. Flow processes enable better control of reaction parameters, improved safety through reduced inventory of hazardous materials, and simplified scale-up through parallelization or extended operation time [38]. These advantages are particularly important for reactions involving unstable intermediates or energetic compounds [38].

Microfluidic continuous flow processes have been developed for synthesis of specialized pyrazole derivatives such as 3,4-dinitropyrazole [38]. These processes achieve yields up to 85% compared to 40-50% yields in batch synthesis while eliminating the need for isolation and purification of unstable intermediates [38]. The linear scalability of flow processes enables production increases through extended operation time or parallel reactor operation [38].

Multi-step continuous flow synthesis machines have been demonstrated for pyrazole preparation through amine-redox chemistry [15]. These systems incorporate telescoped processes involving diazotization, reduction, hydrolysis, and cyclocondensation reactions in integrated flow systems [15]. The approach offers distinct advantages over batch procedures by avoiding stockpiling and storage of hazardous intermediates [15].

Quality Control Parameters

Quality control in pyrazole manufacturing requires establishment of robust analytical methods and specification limits for both starting materials and final products. Critical quality attributes include chemical purity, regioisomer ratios, residual solvent content, and trace impurity levels. Advanced analytical techniques such as high-performance liquid chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry are typically employed for comprehensive characterization.

Process analytical technology enables real-time monitoring of reaction progress and product quality during manufacturing operations. In-line spectroscopic methods such as infrared and Raman spectroscopy provide immediate feedback on reaction completion and product formation. These tools enable rapid response to process deviations and help maintain consistent product quality across multiple batches.

Statistical process control methods are essential for identifying trends and maintaining process capability over extended manufacturing campaigns. Control charts, capability studies, and design of experiments approaches help optimize process performance and identify opportunities for improvement. Regular validation of analytical methods and process parameters ensures continued compliance with quality specifications and regulatory requirements.

The comprehensive synthetic methodologies for 1-methyl-4-phenyl-5-aminopyrazole encompass classical approaches that provide reliable access to the target compound, modern techniques that offer enhanced efficiency and selectivity, solid-phase methods for library synthesis, green chemistry approaches for environmental sustainability, regioselective strategies for precise substitution control, and scalable processes for manufacturing applications. Each methodology offers distinct advantages and limitations, requiring careful selection based on specific synthetic objectives, scale requirements, and sustainability considerations.

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1-Methyl-4-phenyl-5-aminopyrazole

Dates

Last modified: 08-16-2023

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